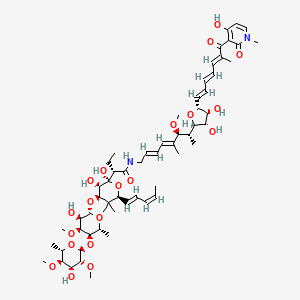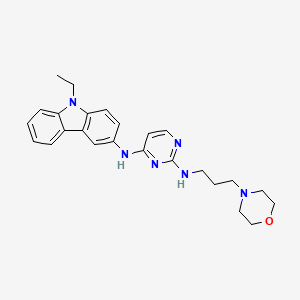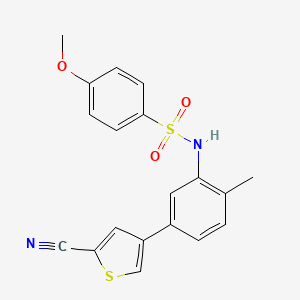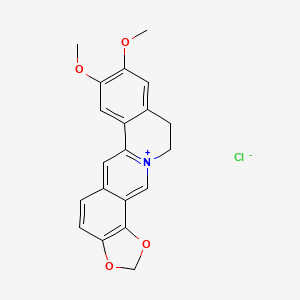
Epiberberine chloride
Vue d'ensemble
Description
L'épiberbérine (chlorure) est un alcaloïde isolé de la plante Coptis chinensis. Elle est connue pour ses effets inhibiteurs puissants sur l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BChE), ainsi que pour son inhibition non compétitive de la bêta-sécrétase 1 (BACE1). Ce composé a montré une activité antioxydante significative et des applications thérapeutiques potentielles dans le traitement de la maladie d'Alzheimer et du diabète .
Méthodes De Préparation
L'épiberbérine (chlorure) peut être synthétisée par différentes méthodes. Une approche courante implique l'extraction du composé des rhizomes de Coptis chinensis en utilisant des solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler l'épiberbérine. Les méthodes de production industrielle peuvent impliquer l'utilisation de procédés d'extraction et de purification à grande échelle pour obtenir le composé en quantités significatives .
Analyse Des Réactions Chimiques
L'épiberbérine (chlorure) subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'épiberbérine peut être oxydée pour former divers produits d'oxydation. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir l'épiberbérine en ses formes réduites. Le borohydrure de sodium est un agent réducteur courant utilisé dans ces réactions.
Substitution : L'épiberbérine peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Applications de la recherche scientifique
L'épiberbérine (chlorure) a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques et études en raison de ses propriétés chimiques uniques.
Biologie : L'épiberbérine est étudiée pour ses effets sur les systèmes biologiques, y compris ses effets inhibiteurs sur des enzymes comme l'AChE et la BChE.
Médecine : Le composé a des applications thérapeutiques potentielles dans le traitement de la maladie d'Alzheimer, du diabète et d'autres affections en raison de ses propriétés antioxydantes et inhibitrices enzymatiques.
Industrie : L'épiberbérine est explorée comme un additif alimentaire naturel pour réduire le dégagement d'ammoniac chez les ruminants, améliorant ainsi l'efficacité d'utilisation de l'azote dans l'industrie du bétail
Mécanisme d'action
L'épiberbérine (chlorure) exerce ses effets par plusieurs mécanismes :
Inhibition enzymatique : Elle inhibe l'AChE et la BChE, qui sont des enzymes impliquées dans la dégradation de l'acétylcholine. Cette inhibition peut contribuer à augmenter les niveaux d'acétylcholine dans le cerveau, ce qui pourrait être bénéfique pour des affections comme la maladie d'Alzheimer.
Activité antioxydante : L'épiberbérine possède de fortes propriétés antioxydantes, qui aident à neutraliser les radicaux libres et à réduire le stress oxydatif.
Modulation des voies : Le composé affecte diverses voies de signalisation, y compris les voies Raf/MEK/ERK et AMPK/Akt, qui sont impliquées dans la croissance cellulaire, la différenciation et le métabolisme.
Applications De Recherche Scientifique
Epiberberine (chloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies due to its unique chemical properties.
Biology: Epiberberine is studied for its effects on biological systems, including its inhibitory effects on enzymes like AChE and BChE.
Medicine: The compound has potential therapeutic applications in the treatment of Alzheimer’s disease, diabetes, and other conditions due to its antioxidant and enzyme inhibitory properties.
Industry: Epiberberine is explored as a natural feed additive to reduce ammonia release in ruminants, improving nitrogen utilization efficiency in the livestock industry
Mécanisme D'action
Epiberberine (chloride) exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits AChE and BChE, which are enzymes involved in the breakdown of acetylcholine. This inhibition can help increase acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer’s disease.
Antioxidant Activity: Epiberberine has strong antioxidant properties, which help neutralize free radicals and reduce oxidative stress.
Pathway Modulation: The compound affects various signaling pathways, including the Raf/MEK/ERK and AMPK/Akt pathways, which are involved in cell growth, differentiation, and metabolism.
Comparaison Avec Des Composés Similaires
L'épiberbérine (chlorure) est similaire à d'autres alcaloïdes isoquinoléiques tels que la berbérine, la jatrorrhizine, la coptisine et la palmatine. Ces composés partagent un groupe ammonium quaternaire et présentent des effets pharmacologiques similaires, notamment des activités antibactériennes, antivirales, antifongiques, anti-inflammatoires et anticancéreuses.
Propriétés
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.ClH/c1-22-18-8-13-5-6-21-10-15-12(3-4-17-20(15)25-11-24-17)7-16(21)14(13)9-19(18)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRBIBRPLDAHJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[N+]3=C2C=C4C=CC5=C(C4=C3)OCO5)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889665-86-5 | |
| Record name | Epiberberine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889665865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIBERBERINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND559X5J59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the common analytical methods used to quantify epiberberine chloride in plant materials and formulations?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely employed for the quantification of this compound alongside other alkaloids. [, , , ] This method offers high sensitivity and reproducibility, making it suitable for quality control and analysis of herbal medicines. Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) has also been utilized for pharmacokinetic studies, providing detailed information on the compound's fate in biological systems. []
Q2: Can you provide insights into the pharmacokinetic properties of this compound based on preclinical studies?
A2: Research suggests that the pharmacokinetic profile of this compound can be influenced by the presence of other compounds. A study comparing the pharmacokinetics of five alkaloids, including this compound, from JinQi Jiangtang tablets (a multi-herb formulation) and a single-herb Coptidis Rhizoma extract revealed altered absorption and elimination characteristics in the presence of other herbal components. [] Specifically, the mean residence time of this compound was significantly decreased when administered as part of the multi-herb formulation. This highlights the potential for herb-herb interactions to impact the pharmacokinetic behavior of this alkaloid.
Q3: How does this compound content vary across different sources of Coptis chinensis?
A3: While proton nuclear magnetic resonance (1H NMR) and HPLC fingerprints of Coptis chinensis demonstrate good reproducibility across various sources, indicating consistent overall chemical profiles, [] studies on specific alkaloid content reveal some variations. For instance, in one study analyzing Coptis inflorescence, significant differences in this compound content were observed between samples. [] This variability underscores the importance of quality control measures to ensure consistent therapeutic efficacy of herbal medicines containing this compound.
Q4: Has research identified any potential therapeutic targets or mechanisms of action for this compound?
A4: While specific mechanisms are still under investigation, research indicates that this compound, often found in traditional medicines like Qingchang Wenzhong decoction, might contribute to therapeutic effects by modulating macrophage polarization. [] This decoction, with this compound as one of its active components, showed a significant impact on inflammatory bowel disease models, potentially by inhibiting M1 macrophage polarization and related cytokine production. This finding points to a possible role of this compound in inflammatory conditions.
Q5: Are there any ongoing efforts to establish a connection between the structure of this compound and its observed biological activities?
A5: While the provided research snippets don't offer a detailed structure-activity relationship (SAR) analysis for this compound, the fact that it is often studied alongside other structurally related alkaloids like berberine chloride and coptisine chloride [, , , ] suggests ongoing interest in understanding how subtle structural variations within this class of compounds translate to differences in biological activity, potency, and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


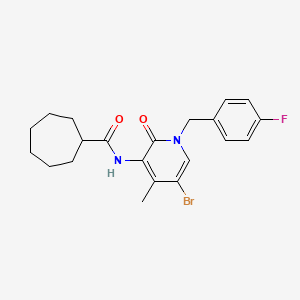
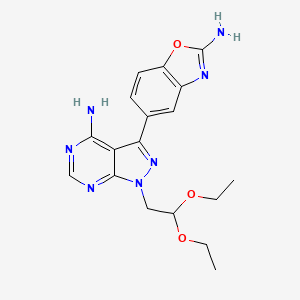
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)
